molecular formula C12H12N2O6 B12215554 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12215554
M. Wt: 280.23 g/mol
InChI Key: FLESIQSNLIUBLG-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C({12})H({14})N({2})O({6}) This compound features a nitro group, an ethoxy group, and an amino group attached to a phenyl ring, along with a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

    Amination: The nitro compound is then subjected to reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid, to form the corresponding amine.

    Condensation: The amine is then reacted with maleic anhydride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
  • 4-((4-Ethoxy-2-aminophenyl)amino)-4-oxobut-2-enoic acid
  • 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid derivatives

Uniqueness

This compound is unique due to the presence of both nitro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides a distinct set of chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

(Z)-4-(4-ethoxy-2-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-7H,2H2,1H3,(H,13,15)(H,16,17)/b6-5-

InChI Key

FLESIQSNLIUBLG-WAYWQWQTSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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